![molecular formula C17H28Cl2N2O B4076767 1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4076767.png)
1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride
Descripción general
Descripción
1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The exact mechanism of how this compound modulates these processes is not yet fully understood, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to have neuroprotective effects, as well as anti-inflammatory and anti-apoptotic effects. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, it has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound is that it is a selective antagonist of the sigma-1 receptor, which means that its effects may not be generalizable to other receptors or cellular processes.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate its effects on other cellular processes and receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it modulates intracellular signaling pathways.
Aplicaciones Científicas De Investigación
1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have activity as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has been investigated as a potential treatment for these diseases.
Propiedades
IUPAC Name |
1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-17(2,3)14-5-6-16(15(18)13-14)21-12-4-9-20-10-7-19-8-11-20;/h5-6,13,19H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADOZBPTGHYAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCN2CCNCC2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-methoxy-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4076688.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076693.png)
![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4076709.png)
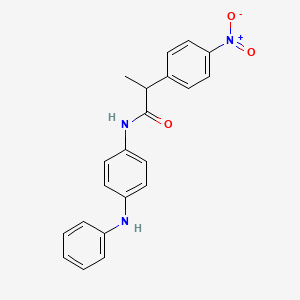
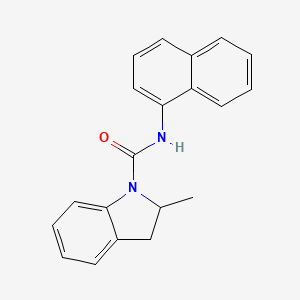
![3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076727.png)
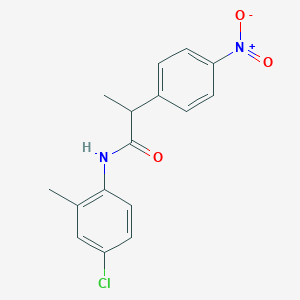
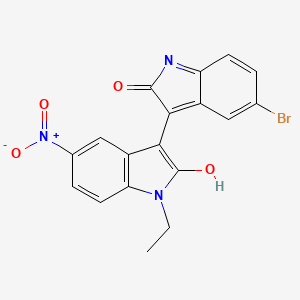
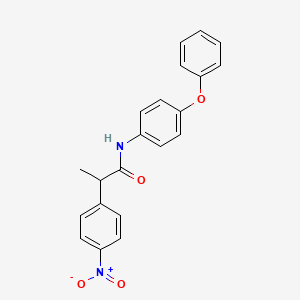
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4076774.png)
![3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076785.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4076792.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4076797.png)
